molecular formula C16H18IN5O2S2 B10950953 N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10950953
M. Wt: 503.4 g/mol
InChI Key: NVLUHBUDSSFHCZ-UHFFFAOYSA-N
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Description

2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzothiophene core, and various amide and thioamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The benzothiophene core is then introduced through a series of cyclization reactions. The final steps involve the formation of the amide and thioamide linkages under controlled conditions, often using reagents such as thionyl chloride and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the multi-step synthesis, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce a new functional group in place of the iodine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[({[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C16H18IN5O2S2

Molecular Weight

503.4 g/mol

IUPAC Name

N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H18IN5O2S2/c1-7-3-4-8-10(5-7)26-15(11(8)13(18)23)21-16(25)20-14(24)12-9(17)6-19-22(12)2/h6-7H,3-5H2,1-2H3,(H2,18,23)(H2,20,21,24,25)

InChI Key

NVLUHBUDSSFHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=C(C=NN3C)I

Origin of Product

United States

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